2-(3-Ethoxy-benzyl)-piperidine

Description

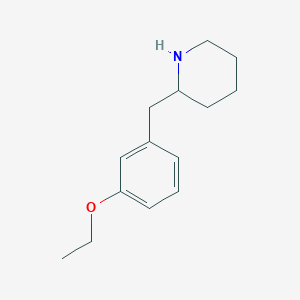

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-ethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-8-5-6-12(11-14)10-13-7-3-4-9-15-13/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSYCLXYCANENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588834 | |

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955288-33-2 | |

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Ethoxy Benzyl Piperidine and Analogues

Retrosynthetic Strategies for the Piperidine (B6355638) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like 2-(3-ethoxy-benzyl)-piperidine. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. egrassbcollege.ac.ine3s-conferences.org

A primary disconnection for this compound breaks the C2-benzyl bond, leading to a piperidine synthon and a 3-ethoxybenzyl synthon. The piperidine synthon can be a piperidine itself or a precursor like a dihydropyridine (B1217469) or a protected piperidone. The 3-ethoxybenzyl synthon would typically be an electrophile, such as 3-ethoxybenzyl bromide.

Another key retrosynthetic approach involves disconnections within the piperidine ring itself. A common strategy is the C-N bond disconnection, which often leads back to a 1,5-dicarbonyl compound or a related precursor that can be cyclized with an amine source. kccollege.ac.in For instance, a 1,5-dicarbonyl compound can be condensed with ammonia (B1221849) or a primary amine, followed by reduction, to form the piperidine ring. This approach is particularly useful for constructing highly substituted piperidines.

A further retrosynthetic strategy considers the piperidine ring as being formed from a linear amino alcohol or amino halide precursor via intramolecular cyclization. This method allows for the stereocenters to be set in the acyclic precursor, which can then be cyclized to form the desired piperidine diastereomer.

A logical retrosynthetic pathway for this compound is outlined below:

A representative retrosynthetic analysis of this compound, illustrating key bond disconnections leading to simpler precursors.

A representative retrosynthetic analysis of this compound, illustrating key bond disconnections leading to simpler precursors.Synthetic Routes to this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging the retrosynthetic strategies discussed above.

One common method involves the alkylation of a suitable piperidine precursor . For example, the reaction of 2-lithiated N-protected piperidines with 3-ethoxybenzyl halides can provide the desired carbon skeleton. The protecting group on the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group, is crucial for directing the lithiation to the C2 position and can be removed in a subsequent step.

Another viable route is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor . 2-(3-Ethoxybenzyl)pyridine can be synthesized and then reduced to the piperidine. This reduction is typically achieved using heterogeneous catalysts like platinum or palladium on carbon under a hydrogen atmosphere.

A third approach involves the reductive amination of a 1,5-dicarbonyl compound . While more complex for this specific target, it offers versatility for creating analogues. A precursor containing the 3-ethoxybenzyl moiety and a 1,5-dicarbonyl functionality could be cyclized with an ammonia source to form the piperidine ring.

A plausible synthetic scheme is the reaction of pyridine with 3-ethoxybenzaldehyde (B1676413) in the presence of a reducing agent, followed by catalytic hydrogenation of the resulting 2-(3-ethoxybenzyl)pyridine.

Chemical Modifications and Derivatization Approaches

The this compound scaffold allows for a wide range of chemical modifications to explore structure-activity relationships for various applications. These modifications can be targeted at the piperidine nitrogen, the ethoxy-benzyl moiety, or the stereochemistry of the molecule.

The secondary amine of the piperidine ring is a key site for functionalization. A variety of substituents can be introduced on the nitrogen atom through standard N-alkylation or N-acylation reactions. kccollege.ac.in

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), base (e.g., K₂CO₃, NaH), solvent (e.g., ACN, DMF) | N-Alkyl-2-(3-ethoxy-benzyl)-piperidine |

| N-Acylation | Acyl chloride or anhydride (B1165640), base (e.g., Et₃N, pyridine), solvent (e.g., CH₂Cl₂, THF) | N-Acyl-2-(3-ethoxy-benzyl)-piperidine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent (e.g., DCE, MeOH) | N-Alkyl-2-(3-ethoxy-benzyl)-piperidine |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | N-Sulfonyl-2-(3-ethoxy-benzyl)-piperidine |

These reactions allow for the introduction of a wide array of functional groups, which can modulate the physicochemical properties and biological activity of the parent compound.

The ethoxy-benzyl group offers several positions for further functionalization, primarily on the aromatic ring. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or acyl groups. The ethoxy group is an ortho-, para-director.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted ethoxy-benzyl derivatives |

| Halogenation | Br₂, FeBr₃ or NBS | Bromo-substituted ethoxy-benzyl derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted ethoxy-benzyl derivatives |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkyl-substituted ethoxy-benzyl derivatives |

Furthermore, the ether linkage can potentially be cleaved to yield the corresponding phenolic derivative, which can then be re-alkylated with different alkyl groups to generate a library of analogues.

Since the C2 position of the piperidine ring is a stereocenter, the synthesis of enantiomerically pure (R)- and (S)-2-(3-ethoxy-benzyl)-piperidine is of significant interest. Several stereoselective strategies can be employed.

One approach is the use of a chiral auxiliary attached to the piperidine nitrogen. The auxiliary can direct the introduction of the benzyl (B1604629) group to one face of the molecule, leading to a specific stereoisomer. The auxiliary can then be removed to yield the chiral product.

Asymmetric hydrogenation of a 2-(3-ethoxybenzyl)pyridine precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can also provide enantiomerically enriched products. nih.gov

Another powerful method is enzymatic resolution , where a racemic mixture of this compound or a precursor is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

Catalytic enantioselective bromocyclization of olefinic amides is another advanced technique that can lead to enantioenriched 2-substituted piperidines. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govtcichemicals.com MCRs offer a rapid and diversity-oriented approach to synthesizing substituted piperidines.

A well-known MCR for piperidine synthesis is the Hantzsch dihydropyridine synthesis , which can be adapted to produce precursors for substituted piperidines. A one-pot reaction involving an aldehyde (such as 3-ethoxybenzaldehyde), a β-ketoester, and an ammonia source can lead to a dihydropyridine, which can then be reduced and further modified.

More contemporary MCRs, often catalyzed by transition metals or Lewis acids, allow for the stereoselective synthesis of highly functionalized piperidines from simple starting materials. hse.ru For example, the reaction of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound can be catalyzed to form a polysubstituted piperidine scaffold in a single step. mdpi.com While a direct MCR for this compound may not be straightforward, these methods are invaluable for creating libraries of analogues with diverse substitution patterns.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 3 Ethoxy Benzyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(3-ethoxy-benzyl)-piperidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's connectivity.

In ¹H NMR, the proton signals confirm the presence of all key functional groups. The ethoxy group is identified by a characteristic triplet from the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (OCH₂). The aromatic protons on the benzyl (B1604629) ring exhibit splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. The piperidine (B6355638) ring protons and the benzylic methylene protons typically appear as a series of complex multiplets in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in each environment, further validating the structure.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Distinct signals are expected for the carbons of the ethoxy group, the six carbons of the aromatic ring, the benzylic methylene carbon, and the five carbons of the piperidine ring. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to definitively correlate proton and carbon signals, confirming the connectivity between the benzyl and piperidine moieties. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -OCH₂ | ~4.0 (quartet) | ~63 |

| Piperidine -NH | Broad singlet | N/A |

| Piperidine Ring -CH, -CH₂ | ~1.5-3.0 (multiplets) | ~24-58 |

| Benzylic -CH₂ | ~2.5-2.8 (multiplet) | ~40 |

| Aromatic -CH | ~6.7-7.2 (multiplets) | ~113-145 |

| Aromatic C-O | N/A | ~159 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum is expected to show a moderate absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring. mdpi.com A series of bands between 2850 and 3000 cm⁻¹ are attributable to the C-H stretching of both the aliphatic piperidine and ethoxy groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. Crucially, a strong absorption band characteristic of the aryl-alkyl ether C-O-C asymmetric stretch is expected around 1200-1250 cm⁻¹. rsc.org Aromatic C=C ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region. derpharmachemica.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental absorption bands. epstem.netepstem.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3400 | Moderate, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Moderate |

| Aliphatic C-H Stretch | 2850 - 2980 | Moderate to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Moderate |

| Asymmetric C-O-C Stretch (Ether) | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₂₁NO, Molecular Weight: 219.32 g/mol ), MS analysis would first confirm the mass of the molecular ion (M⁺).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary cleavage event is the benzylic C-C bond fission, which is a favored pathway. This would result in the formation of the stable ethoxybenzyl cation at m/z 135. This fragment can further undergo a characteristic loss of an ethylene (B1197577) molecule (28 Da), yielding a prominent ion at m/z 107, which is diagnostic for the ethoxybenzyl moiety. researchgate.net Another significant fragmentation pathway involves the piperidine ring, which could lead to a fragment ion at m/z 84, corresponding to the piperidinyl-methyl cation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. rsc.org

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 219 | [M]⁺ (Molecular Ion) | Parent Molecule |

| 135 | [C₉H₁₁O]⁺ | Benzylic cleavage |

| 107 | [C₇H₇O]⁺ | Loss of C₂H₄ from m/z 135 |

| 84 | [C₅H₁₀N]⁺ | Cleavage alpha to the piperidine nitrogen |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported in the public domain, analysis of related piperidine derivatives allows for a detailed prediction of its solid-state characteristics. bakhtiniada.runih.gov

A successful crystallographic analysis would confirm the compound's constitution and, crucially, its conformation. The piperidine ring is expected to adopt a stable chair conformation. nih.gov The bulky 2-(3-ethoxy-benzyl) substituent would likely occupy an equatorial position to minimize steric hindrance. The analysis would also reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonds involving the piperidine N-H group as a donor and the ethoxy oxygen as an acceptor, as well as van der Waals forces. bakhtiniada.ru

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₂₁NO |

| Formula Weight | 219.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Piperidine Ring Conformation | Chair |

| Substituent Position | Equatorial |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound. Such a method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity.

A gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like phosphoric or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for efficient separation of the target compound from potential impurities. nih.govepa.gov Detection is commonly achieved using a UV detector, set to a wavelength where the benzene ring exhibits strong absorbance (e.g., ~210 nm or ~254 nm). For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) can be used. researchgate.net Derivatization with a UV-active agent can also be employed to enhance detection sensitivity. nih.gov

Table 5: Representative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% to 95% B over 10 minutes |

| Detection | UV at 210 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, especially when coupled with a mass spectrometer (GC-MS). The use of a robust, low-polarity capillary column, such as one coated with 5% phenyl polysiloxane, is common for such analyses.

To improve volatility and peak shape, the compound can be derivatized. jfda-online.com The secondary amine of the piperidine ring can be acylated or silylated to produce a less polar, more volatile derivative. GC analysis is particularly useful for identifying regioisomeric impurities that may be difficult to resolve by other methods. researchgate.net Detection can be accomplished using a Flame Ionization Detector (FID) for general-purpose quantification or a mass spectrometer for definitive identification.

Table 6: Representative GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Injection Mode | Split (e.g., 20:1) |

| Temperature Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | FID or Mass Spectrometer (MS) |

Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of this compound, a secondary amine, can be significantly improved through chemical derivatization. This process involves modifying the analyte to enhance its physicochemical properties for specific analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is often necessary to increase volatility, improve thermal stability, and introduce a chromophore or fluorophore for enhanced detection by ultraviolet (UV) or fluorescence detectors. weber.hujfda-online.com This section explores various derivatization strategies applicable to this compound, focusing on the chemical reactions, reagents, and expected improvements in analytical performance.

The primary site for derivatization on the this compound molecule is the secondary amine within the piperidine ring. This functional group is amenable to several common derivatization reactions, including acylation, silylation, and fluorescent labeling.

Acylation for GC Analysis

Acylation involves the introduction of an acyl group into a molecule. For this compound, this would occur at the nitrogen atom of the piperidine ring. This derivatization is particularly useful for GC analysis as it can decrease the polarity and increase the volatility of the compound. research-solution.com Commonly used acylating reagents include fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). jfda-online.com

The reaction with these reagents replaces the active hydrogen on the secondary amine with a fluoroacyl group. The resulting derivatives are more volatile and thermally stable, leading to improved peak shape and reduced tailing in GC. Furthermore, the introduction of fluorine atoms significantly enhances the sensitivity for electron capture detection (ECD). jfda-online.com

Table 1: Common Acylating Reagents for Secondary Amines

| Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| Trifluoroacetic anhydride | TFAA | Highly reactive, produces volatile derivatives. |

| Pentafluoropropionic anhydride | PFPA | Forms stable derivatives with good chromatographic properties. jfda-online.com |

| Heptafluorobutyric anhydride | HFBA | Increases molecular weight and retention time, useful for separating from early-eluting matrix components. jfda-online.com |

The general acylation reaction for this compound can be represented as follows:

This compound + Acylating Reagent → N-Acyl-2-(3-ethoxy-benzyl)-piperidine + By-product

A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the acidic by-product generated during the reaction. jfda-online.com

Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for GC analysis, involving the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. sigmaaldrich.comresearchgate.net For this compound, the hydrogen on the secondary amine can be replaced. Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compound. sigmaaldrich.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comsigmaaldrich.com MSTFA is a strong silylating agent suitable for secondary amines. sigmaaldrich.com For sterically hindered amines, a catalyst such as trimethylchlorosilane (TMCS) can be added to the reagent mixture to increase the reaction rate. sigmaaldrich.com

Table 2: Common Silylating Reagents for Secondary Amines

| Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst like TMCS. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A strong TMS donor, its by-products are very volatile. sigmaaldrich.com |

The derivatization of this compound with a silylating reagent would proceed as follows:

This compound + Silylating Reagent → N-Silyl-2-(3-ethoxy-benzyl)-piperidine + By-product

The resulting silylated derivative is amenable to GC-MS analysis, often providing characteristic mass spectra that can aid in structural elucidation.

Fluorescent Labeling for HPLC Analysis

For HPLC analysis, derivatization is often employed to introduce a fluorescent tag to the molecule, thereby enhancing detection sensitivity and selectivity, especially when the analyte lacks a strong native chromophore. researchgate.netnih.gov this compound can be labeled with various fluorescent reagents that react with its secondary amine group.

Dansyl Chloride (DNS-Cl): Dansyl chloride is a classic fluorescent labeling reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. research-solution.comresearchgate.netnih.gov The reaction is typically carried out in an alkaline buffer (pH 9.5-10.0) at a slightly elevated temperature. usda.gov The resulting dansylated derivative of this compound can be readily detected by HPLC with fluorescence detection.

4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F): NBD-F is another highly reactive fluorescent labeling reagent that reacts with primary and secondary amines under mild conditions (e.g., 60°C for 1 minute in a weakly basic solution) to form intensely fluorescent derivatives. dojindo.comresearchgate.net The derivatives of NBD-F have longer excitation and emission wavelengths compared to dansyl derivatives, which can help to reduce background fluorescence from sample matrices. unica.it

Table 3: Common Fluorescent Labeling Reagents for Secondary Amines

| Reagent | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Characteristics |

|---|---|---|---|---|

| Dansyl chloride | DNS-Cl | ~340 | ~510 | Well-established reagent, forms stable derivatives. usda.gov |

The derivatization reaction with these fluorescent agents allows for the trace-level quantification of this compound in complex samples.

Chiral Derivatization for Enantiomeric Separation

Since this compound possesses a chiral center at the C2 position of the piperidine ring, the separation of its enantiomers is often of interest. Chiral derivatization is a common strategy to achieve this. This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a non-chiral stationary phase using standard HPLC or GC techniques. nih.gov

Reagents such as (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (l-TPC) or p-toluenesulfonyl chloride (PTSC) can be used for this purpose. jfda-online.comnih.gov For instance, reacting racemic this compound with a single enantiomer of a chiral acid chloride would produce two diastereomeric amides, which can then be separated chromatographically.

The choice of derivatization strategy ultimately depends on the analytical instrumentation available, the required sensitivity, and whether the separation of enantiomers is necessary.

Computational Chemistry and Molecular Modeling of 2 3 Ethoxy Benzyl Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry used to investigate the electronic structure of molecules. This method is effective for optimizing molecular geometry and calculating a wide range of properties. For molecules similar to 2-(3-Ethoxy-benzyl)-piperidine, DFT calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netderpharmachemica.comresearchgate.net

These calculations begin by determining the most stable three-dimensional conformation of the molecule (optimized geometry). From this stable structure, further properties like vibrational frequencies, molecular orbital energies, and charge distributions can be accurately computed. researchgate.netderpharmachemica.com For instance, studies on piperidine (B6355638) derivatives use DFT to predict their geometric and electronic properties, which are often found to be in good agreement with experimental X-ray diffraction data. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. biointerfaceresearch.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com For this compound, the electron-rich ethoxybenzyl group and the piperidine nitrogen are expected to significantly influence the FMOs.

While direct calculations for the title compound are not published, data from structurally similar molecules provide valuable context. For example, a DFT study on 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-acridine-1,8-dione, which contains both benzyl (B1604629) and ethoxy-phenyl moieties, calculated a HOMO-LUMO gap of 3.6671 eV. nih.gov This value indicates a relatively stable molecular structure.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-acridine-1,8-dione | DFT-B3LYP/6-311G++(d,p) | -5.5078 | -1.8307 | 3.6671 | nih.gov |

| 1-benzyl-2-phenyl-1H-benzo[d]imidazole (nitro-substituted analog A5) | DFT/B3LYP/6-31G(d,p) | -6.05 | -3.03 | 3.02 | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-1H-benzo[d]imidazole (fluoro-substituted analog A6) | DFT/B3LYP/6-31G(d,p) | -6.81 | -1.25 | 5.56 | biointerfaceresearch.com |

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the fundamental vibrational modes of a molecule. These computed frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm molecular structure and assign spectral bands. derpharmachemica.comepstem.net To improve the agreement between theoretical and experimental values, calculated harmonic frequencies are often multiplied by a scaling factor. derpharmachemica.com

For this compound, characteristic vibrational modes would include N-H stretching from the piperidine ring, C-H stretching from the aromatic and aliphatic groups, and C-O-C stretching from the ethoxy group. Studies on related molecules provide expected frequency ranges for these vibrations.

| Vibrational Mode | Compound Studied | Calculated Wavenumber (cm-1) | Reference |

|---|---|---|---|

| N-H Stretching | 4-(2-Keto-1-benzimidazolinyl) piperidine | 3395 | derpharmachemica.com |

| Aromatic C-H Stretching | 4-ethoxy-2,3-difluoro benzamide | 3100 - 3000 | nih.gov |

| Aliphatic C-H Stretching | 2-methylpiperidine | 3021 - 2938 | researchgate.net |

| C-O-C Asymmetric Stretching | 4-ethoxy-2,3-difluoro benzamide | 1256 | nih.gov |

The distribution of electron density in a molecule is key to its chemical behavior. Atomic charge calculations, such as Mulliken population analysis, assign partial charges to each atom, identifying electron-rich and electron-deficient sites. epstem.net For this compound, the nitrogen of the piperidine ring and the oxygen of the ethoxy group are expected to be the most electronegative atoms, bearing negative partial charges. researchgate.netepstem.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attractive to nucleophiles. researchgate.netrsc.org In this compound, the most negative potential is expected around the nitrogen and oxygen atoms, making them key sites for hydrogen bonding and interactions with biological targets. researchgate.net

| Atom Type | Example Compound | Calculated Mulliken Charge (e) | Reference |

|---|---|---|---|

| Piperidine Nitrogen | (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-3-methoxybenzenesulfonamide | -0.276 | researchgate.net |

| Ether Oxygen | 3-Methyl-4-[3-ethoxy-(2-p-metilbenzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one | -0.573 | dergipark.org.tr |

| Aromatic Carbons | (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-3-methoxybenzenesulfonamide | -0.012 to -0.362 | researchgate.net |

| Hydrogen on Nitrogen | 4-(2-Keto-1-benzimidazolinyl) piperidine | +0.323 | derpharmachemica.com |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking algorithms generate numerous possible binding poses of the ligand within the receptor's active site and use a scoring function to rank them based on estimated binding affinity. acs.org Studies on N-benzylpiperidine derivatives have shown their potential as inhibitors for various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoacylglycerol lipase (B570770) (MAGL). nih.govacs.orgnih.gov

In these studies, the benzyl group often occupies a hydrophobic pocket, while the piperidine ring provides a scaffold for positioning key interacting groups. acs.orgnih.gov A particularly relevant study investigated a compound containing a benzyl-tetrahydropyridine core and an ethoxy-indole moiety as a ligand for the human dopamine (B1211576) D₂ receptor. mdpi.com The docking results revealed that the protonatable nitrogen atom of the piperidine-like ring formed a crucial ionic bond with the aspartic acid residue Asp114, anchoring the ligand in the binding site. mdpi.com This suggests that the piperidine nitrogen in this compound would likely serve as a primary interaction point in similar G-protein coupled receptors.

| Ligand Class/Example | Protein Target | Key Predicted Interactions | Binding Affinity / Activity | Reference |

|---|---|---|---|---|

| N-benzyl-piperidine derivatives (e.g., 4a) | Acetylcholinesterase (AChE) | Interactions with key residues in the active site. | IC50 = 2.08 µM | nih.gov |

| Benzylpiperidine derivatives (e.g., Compound 13) | Monoacylglycerol Lipase (MAGL) | Binding within the catalytic pocket. | IC50 = 15.6 nM | acs.orgunipi.it |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D₂ Receptor | Ionic bond between protonated nitrogen and Asp114. | Ki = 151 nM | mdpi.com |

Identification of Key Intermolecular Interactions

The biological activity of a molecule is intrinsically linked to its ability to interact with a specific biological target, such as a receptor or an enzyme. Computational methods are invaluable for identifying and characterizing these non-covalent interactions. For this compound, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to elucidate its interaction profile.

Key intermolecular interactions for this compound are predicted to include:

Hydrogen Bonding: The secondary amine within the piperidine ring is a key hydrogen bond donor. This group can form a crucial hydrogen bond with a hydrogen bond acceptor on a target protein, such as the side chain of an aspartate or glutamate (B1630785) residue. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor.

π-Stacking Interactions: The phenyl ring of the benzyl group can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a binding pocket. These interactions can be of the parallel or T-shaped variety and contribute to the stability of the ligand-protein complex.

A hypothetical interaction profile of this compound with a target active site is summarized in the table below. This data is derived from the analysis of similar piperidine-based ligands interacting with their biological targets.

| Interaction Type | Functional Group of this compound | Potential Interacting Residue in a Target Protein | Estimated Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bond (Donor) | Piperidine N-H | Aspartate, Glutamate, Serine | -3 to -5 |

| Hydrogen Bond (Acceptor) | Ethoxy Oxygen | Serine, Threonine, Tyrosine | -1 to -2 |

| Hydrophobic Interaction | Benzyl Ring, Ethyl Group | Leucine, Valine, Isoleucine | -2 to -4 |

| π-Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan | -1 to -3 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations are instrumental in understanding its conformational flexibility and the dynamics of its interaction with a biological target. researchgate.net

The piperidine ring typically exists in a low-energy chair conformation. However, the orientation of the 3-ethoxy-benzyl substituent can vary, leading to different conformers. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations in different environments (e.g., in solution or within a binding site).

When docked into a protein's active site, MD simulations can reveal the stability of the binding pose. mdpi.comresearchgate.netnih.gov Key insights from MD simulations include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation trajectory indicates the stability of its conformation. A stable RMSD suggests that the ligand maintains a consistent binding mode.

Binding Pocket Dynamics: MD simulations can show how the amino acid residues of the binding pocket adapt to the presence of the ligand. This induced fit can be crucial for achieving high binding affinity.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions can be explicitly studied. Water molecules can form bridging hydrogen bonds that stabilize the complex.

The following table presents hypothetical results from a 100-nanosecond MD simulation of this compound bound to a target protein.

| MD Simulation Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | The ligand maintains a stable binding pose throughout the simulation. |

| Key Hydrogen Bond Occupancy | > 85% | The crucial hydrogen bond between the piperidine nitrogen and the target is consistently maintained. |

| Dominant Piperidine Conformation | Chair | The piperidine ring remains in its most stable conformation. |

| Solvent Accessible Surface Area (SASA) of the Benzyl Group | Decreased by 60% upon binding | The hydrophobic benzyl group is effectively buried within the binding pocket. |

Cheminformatics and Virtual Screening Applications

Cheminformatics utilizes computational methods to analyze and manage large chemical datasets. This compound can be a valuable query molecule in cheminformatics-driven drug discovery efforts, particularly in virtual screening campaigns. nih.govrsc.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches where a molecule like this compound can be utilized:

Ligand-Based Virtual Screening: If the biological target of this compound is unknown, but its activity has been established, its structure can be used as a template to search for other molecules with similar properties. This often involves searching for molecules with similar 2D fingerprints or 3D shapes.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to screen large compound libraries. mdpi.com In this context, understanding the binding mode of this compound can help in refining the docking protocol and in the post-processing of screening results to prioritize candidates that exhibit similar key interactions.

The physicochemical properties of this compound, calculated using cheminformatics tools, are essential for its evaluation as a potential drug candidate.

| Cheminformatics Property | Calculated Value | Significance in Drug Discovery |

| Molecular Weight | 219.32 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (octanol-water partition coefficient) | 3.19 | Indicates good lipid solubility, which is important for crossing cell membranes. chemscene.com |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. chemscene.com |

| Number of Rotatable Bonds | 4 | Provides conformational flexibility to adapt to a binding site without being overly flexible. |

Investigation of Biological Activities and Biochemical Mechanisms for 2 3 Ethoxy Benzyl Piperidine Derivatives

Enzyme Inhibition and Modulation Studies

Cholinesterase (AChE and BuChE) Inhibition Profiling

Investigations into the inhibitory effects of 2-(3-Ethoxy-benzyl)-piperidine and its direct derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have not been reported in the reviewed scientific literature. While numerous studies have explored the cholinesterase inhibitory properties of various piperidine-containing scaffolds, specific data for the 2-(3-ethoxy-benzyl) substitution pattern is not available.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations

There is currently no published research specifically detailing the inhibitory activity of this compound or its derivatives against Fatty Acid Amide Hydrolase (FAAH). The existing literature on FAAH inhibitors with a piperidine (B6355638) moiety focuses on other structural classes, such as piperidine ureas and carbamates.

Uridine Phosphorylase (UrdPase) Modulation

The modulatory effects of this compound and its derivatives on Uridine Phosphorylase (UrdPase) have not been a subject of published scientific inquiry. Research on UrdPase inhibitors has centered on compounds like benzylacyclouridine and its analogues, which are structurally distinct from the this compound framework.

Other Enzymatic Target Engagements

A comprehensive search of scientific databases did not yield any studies investigating the engagement of this compound or its derivatives with other specific enzymatic targets.

Receptor Binding and Ligand-Receptor Interaction Studies

Dopamine (B1211576) Receptor Subtype Affinity and Selectivity (e.g., D2)

While direct binding studies on this compound are not available, research on structurally related compounds provides insight into the potential for this chemical scaffold to interact with dopamine receptors. A study on the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), which shares the ethoxy-benzyl and a modified piperidine-like moiety, demonstrated affinity for the human dopamine D2 receptor. mdpi.comsemanticscholar.org

The affinity of D2AAK1_3 for the human dopamine D2 receptor was determined through competition binding assays using [³H]Spiperone as the radioligand in membranes from CHO-K1 cells stably expressing the human cloned D2 receptor. mdpi.com The study reported a Ki value of 151 nM for D2AAK1_3. mdpi.comsemanticscholar.org Molecular docking studies of this compound with a model of the human dopamine D2 receptor indicated that the primary interaction involves the protonatable nitrogen atom of the tetrahydropyridine (B1245486) ring and the aspartic acid residue Asp(3.32) of the receptor. mdpi.comsemanticscholar.org

The following table summarizes the dopamine D2 receptor binding affinity for this structurally related compound.

| Compound Name | Receptor Subtype | Affinity (Ki) |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Human Dopamine D2 | 151 nM |

Sigma Receptor Subtype Affinity and Selectivity (e.g., Sigma-1)

The piperidine scaffold is a common structural motif in ligands targeting sigma receptors. researchgate.netgoogle.com Derivatives of piperidine have been extensively studied for their affinity and selectivity for sigma receptor subtypes, particularly the sigma-1 (σ1) receptor, which is a chaperone protein involved in various cellular functions. google.comnih.govsigmaaldrich.cn Research into various N-substituted and spirocyclic piperidine derivatives has demonstrated that modifications to the piperidine ring and its substituents can lead to high-affinity and selective sigma-1 ligands. nih.govfrontiersin.org For instance, certain spirocyclic piperidine derivatives have shown high affinity for the σ1 receptor with Ki values in the nanomolar range and significant selectivity over the sigma-2 (σ2) receptor. nih.govfrontiersin.org

However, a detailed investigation of the publicly available scientific literature did not yield specific data on the sigma receptor subtype affinity and selectivity for the compound This compound . While the general class of piperidine derivatives is well-explored in this context, specific binding assay results for this particular molecule are not documented in the searched resources.

Chemokine Receptor Binding Profiles (e.g., CXCR4, CCR5)

Chemokine receptors, such as CXCR4 and CCR5, are G-protein coupled receptors that play a crucial role in the immune system and are also co-receptors for HIV entry into cells. google.comnih.govgoogle.com.na The development of antagonists for these receptors is an active area of pharmaceutical research. Piperidine-containing structures have been identified as scaffolds for potent CCR5 antagonists. google.comresearchgate.net For example, various piperidine derivatives have been synthesized and evaluated for their ability to inhibit the binding of chemokines to CCR5, with some showing potent anti-HIV activity. researchgate.net

Despite the relevance of the piperidine core to chemokine receptor modulation, specific binding profiles of This compound to CXCR4, CCR5, or other chemokine receptors have not been reported in the reviewed scientific literature.

Other G-Protein Coupled Receptor (GPCR) Modulations

G-protein coupled receptors represent a large and diverse family of transmembrane receptors that are the targets for a significant portion of modern medicines. nih.gov Piperidine derivatives have been investigated as ligands for a wide array of GPCRs beyond chemokine and sigma receptors, including dopamine receptors. nih.gov The specific substitutions on the piperidine ring are critical in determining the affinity and selectivity for different GPCRs. nih.gov For instance, studies on benzyloxy piperidine derivatives have identified key interactions with the dopamine D4 receptor. nih.gov

A review of available literature did not provide any specific information regarding the modulation of other G-protein coupled receptors by This compound .

Ion Channel and Transporter Interactions

Ion channels and transporters are essential for maintaining cellular homeostasis and are important drug targets. frontiersin.orgnih.gov The piperidine moiety is present in compounds designed to interact with various ion channels and monoamine transporters, such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net The nature and position of substituents on the piperidine ring influence the potency and selectivity of these interactions. researchgate.net

There is no specific data available in the searched scientific literature concerning the interactions of This compound with ion channels or transporters.

Antiproliferative and Antitumoral Activity in Cell-Based Models

The piperidine ring is a key structural feature in many compounds investigated for their antiproliferative and antitumoral properties. nih.gov Derivatives of piperidine have shown potential in treating various cancers, including breast, prostate, colon, lung, and ovarian cancer, by activating molecular pathways that lead to apoptosis of cancer cells. nih.gov

However, no studies detailing the antiproliferative or antitumoral activity of This compound in cell-based models were found in the public domain.

Antimicrobial and Antifungal Efficacy Assessments

Piperidine and its derivatives have a long history of being investigated for their antimicrobial and antifungal properties. japsonline.comscispace.commdpi.com The introduction of different substituents onto the piperidine ring can lead to compounds with significant activity against various bacterial and fungal strains. japsonline.comresearchgate.net For example, certain N-acylpiperidines and other derivatives have demonstrated potent activity against strains such as Candida albicans and E. coli. mdpi.com

Specific assessments of the antimicrobial or antifungal efficacy of This compound are not available in the reviewed scientific literature.

Central Nervous System (CNS) Related Pharmacological Activities

The piperidine scaffold is a well-established pharmacophore for centrally acting agents due to its ability to interact with various neurotransmitter receptors and transporters. researchgate.net Piperidine derivatives are explored for a range of CNS applications, including the treatment of depression and neuropathic pain, by targeting receptors such as serotonin (5-HT) receptors. researchgate.net

While the general class of piperidine derivatives is of significant interest in CNS drug discovery, there were no specific pharmacological studies found in the public domain that investigated the central nervous system related activities of This compound .

Anxiolytic and Sedative Properties

The capacity of piperidine derivatives to modulate anxiety and induce sedation is a well-documented area of pharmacological research. These effects are primarily linked to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor system, the principal inhibitory neurotransmitter system in the CNS. nih.gov

Detailed Research Findings

Studies have shown that specific classes of piperidine derivatives exhibit significant anxiolytic and sedative effects. For instance, piperidino-acetamides are noted for possessing excellent anxiolytic and sedative properties. japsonline.com Similarly, a study on 2,6-piperidinedione derivatives found that the investigated compounds induced hypnotic activity and prolonged sleep induced by phenobarbital (B1680315) sodium. researchgate.net

The mechanism often involves the allosteric modulation of GABA-A receptors. These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ). nih.gov The specific subunit composition of the receptor determines its pharmacological properties. Research into piperine (B192125), a natural product containing a piperidine moiety, and its synthetic derivatives has shed light on this interaction. By modifying the piperidine ring to other amine structures like N,N-dipropyl or N,N-dibutyl, researchers have created potent modulators of α₁β₂γ₂S GABA-A receptors. acs.org One such derivative, (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dipropyl-2,4-pentadienamide, demonstrated a maximal GABA-induced chloride current modulation (IGABA-max) of 1673% ± 146%. acs.org Notably, these derivatives produced significant anxiolytic effects in animal models with minimal sedation, highlighting the potential for developing compounds with a favorable therapeutic profile. acs.org

The sedative effects of GABA-A modulators are often associated with activity at the α₁ subunit. mlsu.ac.in Therefore, developing ligands that selectively target other subunits (e.g., α₂, α₃) is a key strategy for achieving anxiolysis without sedation. nih.gov

Table 1: Anxiolytic and Sedative Activity of Selected Piperidine Derivatives

| Compound Class/Derivative | Observed Activity | Potential Mechanism | Reference |

| Piperidino-acetamides | Anxiolytic, Sedative | Not specified | japsonline.com |

| 2,6-Piperidinedione derivatives | Hypnotic activity, Prolonged sleep time | Not specified | researchgate.net |

| Piperine Derivatives (e.g., N,N-dipropyl amide analogue) | Anxiolytic with little sedation | Positive allosteric modulation of GABA-A receptors | acs.org |

| Phthalimide Derivatives (N-benzoyl 3-nitro-phthalimide) | Anxiolytic | Not specified, but structurally similar to classic anxiolytics | nih.gov |

Analgesic and Antiepileptic Effects

The piperidine scaffold is integral to the structure of many potent analgesic and antiepileptic agents. The structural features of the benzyl-piperidine core allow for interactions with key targets involved in pain signaling and neuronal excitability.

Detailed Research Findings

Various classes of piperidine derivatives have demonstrated significant analgesic and antiepileptic potential in preclinical studies.

Piperidino-acetamides have been reported to possess excellent analgesic and antiepileptic properties. japsonline.com

A study on 2,6-piperidinedione derivatives revealed significant anticonvulsant and analgesic effects in rat models following a single intraperitoneal administration. researchgate.net

Research on benzylureides , which contain a benzyl (B1604629) group, also demonstrated strong anticonvulsant activity in various mouse models of seizures, including the maximal electroshock seizure (MES) and pentylenetetrazol tests. nih.gov The majority of these ureide compounds also exhibited analgesic activity in the hot-plate test. nih.gov

The mechanisms underlying these effects are diverse. The analgesic properties can stem from interactions with opioid receptors. researchgate.net For example, molecular docking studies of certain piperidine derivatives revealed strong binding affinity for the µ-opioid receptor. researchgate.net Anticonvulsant effects are often mediated through the enhancement of GABAergic neurotransmission. nih.govnih.gov For example, some compounds exert a protective effect against seizures induced by picrotoxin, a known blocker of the GABA-A receptor's chloride channel. nih.gov

Table 2: Analgesic and Antiepileptic Activity of Selected Piperidine Derivatives

| Compound Class/Derivative | Test Model | Observed Activity | Reference |

| 2,6-Piperidinedione derivatives | Rat models | Significant anticonvulsant and analgesic effects | researchgate.net |

| Benzylureides (e.g., 1-Benzyl-3-butyrylurea) | MES, Pentylenetetrazol, Picrotoxin tests (mice) | Strong anticonvulsant activity | nih.gov |

| Benzylureides | Hot-plate test (mice) | Exhibited analgesic activity | nih.gov |

| Alkyl piperidine quaternary salts | Tail immersion method (mice) | Varying degrees of analgesic activity | researchgate.net |

| Piperidino-acetamides | Not specified | Analgesic, Antiepileptic | japsonline.com |

Antagonist and Agonist Receptor Profiling

The 2-(benzyl)-piperidine framework is a versatile scaffold that can be tailored to interact with a wide array of CNS receptors, acting as either an agonist or an antagonist. The specific substitution pattern on both the benzyl and piperidine rings dictates the receptor binding profile and functional activity.

Detailed Research Findings

Derivatives based on the benzyl-piperidine structure have shown affinity for several key receptor families:

Dopamine Receptors: A close structural analogue, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) , was identified as a dopamine D₂ receptor ligand. mdpi.com In competitive radioligand binding assays using membranes from cells expressing human D₂ receptors, this compound displayed a binding affinity (Kᵢ) of 151 nM, indicating its potential as a D₂ antagonist. mdpi.com The lead compound for this series showed antipsychotic and anxiolytic activity in vivo. mdpi.com

Opioid Receptors: The piperidine structure is a classic element in opioid pharmacology. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown them to be pure opioid receptor antagonists at the µ and κ receptors. nih.gov Conversely, the 2-benzyl benzimidazole (B57391) ('nitazene') class of opioids, which features a 2-benzyl group, includes compounds with extremely potent µ-opioid receptor agonist activity, highlighting the significant contribution of the benzyl moiety to opioid receptor interaction. www.gov.ukwho.int For example, the nitazene (B13437292) analogue etonitazepyne showed high potency in a µ-opioid receptor activation assay, far exceeding that of fentanyl and morphine. who.int

GABA-A Receptors: As discussed previously, certain piperidine derivatives act as positive allosteric modulators of GABA-A receptors. acs.org Piperine derivatives, for instance, were found to enhance GABA-induced chloride currents, a mechanism consistent with anxiolytic and anticonvulsant actions. acs.org

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is another target for piperidine derivatives. A patent for 3,3-difluoro-piperidine derivatives describes them as NR2B subtype-selective NMDA receptor antagonists, which have potential applications in treating CNS disorders like depression. google.com

Sigma (σ) Receptors: Research into N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines revealed highly potent and selective ligands for the σ₁ receptor. acs.orgresearchgate.net One derivative, N-(benzofuran-2-ylmethyl)-N′-(4′-(2′′-fluoroethoxy)benzyl)piperazine, had a Kᵢ of 2.6 nM for the σ₁ receptor with high selectivity over the σ₂ subtype. acs.org

Table 3: Receptor Binding Profile of Selected Benzyl-Piperidine/Piperazine (B1678402) Derivatives

| Derivative Class | Receptor Target | Activity | Affinity (Kᵢ) | Reference |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D₂ | Antagonist | 151 nM | mdpi.com |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | µ- and κ-Opioid | Antagonist | Not specified | nih.gov |

| 2-Benzyl benzimidazoles (Nitazenes) | µ-Opioid | Potent Agonist | Potency > Fentanyl | who.int |

| Piperine Derivatives | GABA-A | Positive Allosteric Modulator | EC₅₀ = 13.8 - 51.7 µM | acs.org |

| 3,3-Difluoro-piperidine derivatives | NMDA (NR2B subtype) | Antagonist | Not specified | google.com |

| N-Benzyl piperazine derivatives | Sigma-1 (σ₁) | Ligand (likely antagonist/inverse agonist) | 2.6 - 2.7 nM | acs.orgresearchgate.net |

Structure Activity Relationship Sar Elucidation for 2 3 Ethoxy Benzyl Piperidine Derivatives

Influence of Piperidine (B6355638) Ring Substitutions on Biological Potency and Selectivity

The piperidine ring is a fundamental component of numerous pharmaceuticals, and its substitution pattern significantly dictates the biological activity of 2-(3-ethoxy-benzyl)-piperidine derivatives. mdpi.comresearchgate.net Modifications to this heterocyclic ring, including N-substitution and substitution at various carbon atoms, have profound effects on potency and selectivity.

N-substitution on the piperidine ring is a critical determinant of biological activity. For instance, in a series of N-benzyl-4,4-disubstituted piperidines acting as influenza A virus fusion inhibitors, the N-benzyl group itself was found to be a crucial structural element. ub.edu Its replacement with smaller alkyl groups or its complete removal was detrimental to inhibitory activity. ub.edu In the context of monoamine transporter inhibitors, N-demethylation of certain piperidine-based ligands led to enhanced activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). acs.org Conversely, replacing the N-methyl group with larger phenylalkyl groups in some series resulted in a significant loss of activity at all monoamine transporters. acs.org The N-benzyl substitution can also enhance aqueous solubility by allowing for salt formation at the tertiary nitrogen and facilitates vital cation-π and π-π interactions with the active sites of various biological targets. researchgate.net

Substitutions on the carbon framework of the piperidine ring also play a pivotal role. For example, in a series of benzimidazolone opioids, moving the attachment point of the benzimidazolone group from the 4-position to the 3-position of the piperidine ring resulted in decreased activity. www.gov.uk Similarly, replacing the piperidine ring with larger (azacycloheptane) or smaller (pyrrolidine) rings led to a reduction in activity, highlighting the optimal nature of the six-membered ring for this particular target. www.gov.uk In another study on potent σ ligands, 1-aralkyl-4-benzylpiperidine derivatives demonstrated a strong affinity for the σ1 receptor. researchgate.net The position of substituents is also key; studies on piperine (B192125) analogs have shown that para-substitution on the piperidine ring is generally preferred over meta-substitution for monoamine oxidase (MAO) inhibition. semanticscholar.org

The introduction of various functional groups at the 4-position of the piperidine ring has been extensively explored. The synthesis of piperidine derivatives with different heterocyclic rings at the 4-position has been a strategy to modulate anti-inflammatory and anti-ulcer activities. nih.gov For dopamine (B1211576) transporter (DAT) selective ligands, a 4-[2-(diphenylmethoxy)ethyl] substituent on the N-benzylpiperidine core conferred high potency and selectivity. researchgate.net

Table 1: Influence of Piperidine Ring Modifications on Biological Activity

| Compound Class | Modification | Effect on Activity/Potency | Target/Activity | Reference |

|---|---|---|---|---|

| N-Benzyl-4,4-disubstituted piperidines | Replacement of N-benzyl with alkyl groups | Detrimental to inhibitory activity | Influenza A virus fusion | ub.edu |

| Benzimidazolone Opioids | Moving substituent from 4- to 3-position | Reduced activity | μ-opioid receptor | www.gov.uk |

| Benzimidazolone Opioids | Replacing piperidine with pyrrolidine (B122466) or azacycloheptane | Reduced activity | μ-opioid receptor | www.gov.uk |

| Piperidine-based Transporter Ligands | N-demethylation | Improved activity at SERT and NET | Monoamine Transporters | acs.org |

| Piperine Analogs | Para-substitution vs. Meta-substitution | Para-substitution is preferable | MAO Inhibition | semanticscholar.org |

Importance of the Benzyl (B1604629) Moiety Modifications on Target Interactions

The benzyl group attached at the 2-position of the piperidine ring is another critical pharmacophoric element. Modifications to this moiety, particularly substitutions on the phenyl ring, significantly influence how the ligand interacts with its biological target.

The substitution pattern on the phenyl ring of the benzyl group can drastically alter potency. In the development of 2-benzyl benzimidazole (B57391) opioids, extensive exploration of the 4-position of the benzyl ring revealed that small ether groups like methoxy (B1213986), propoxy, and isopropoxy retained significant activity, with the isopropoxy variant being particularly potent. www.gov.uk Conversely, replacing the alkoxy group with halogens led to a substantial reduction in potency. www.gov.uk For N-benzyl piperidine-based influenza inhibitors, substitutions on the benzyl ring also showed clear SAR trends. A 4-fluoro or 4-chloro substitution enhanced potency, while a 2-fluoro substituent was equipotent to the unsubstituted compound, and a 3-fluoro atom had an intermediate effect. ub.edu However, a 3,4-difluoro substitution resulted in inactivity. ub.edu

In some cases, the entire benzyl moiety is essential for activity. For certain influenza inhibitors, the elimination of the benzyl moiety or its replacement by alkyl or cyclopropyl (B3062369) groups was detrimental to activity. ub.edu The benzyl group often engages in crucial π-stacking interactions within the binding pocket of the target protein, an interaction that is lost upon its removal or replacement with non-aromatic groups. ub.edu For instance, in a series of N-benzyl-piperidine derivatives designed as cholinesterase inhibitors, the N-benzyl ring was found to fit effectively into the catalytic anionic site of the enzyme. researchgate.net Similarly, for certain TRPV1 antagonists, phenyl C-region derivatives generally exhibited better antagonism than their corresponding pyridine (B92270) surrogates. nih.gov

Table 2: Effect of Benzyl Moiety Modifications on Potency

| Compound Class | Benzyl Ring Substitution | Effect on Potency | Target | Reference |

|---|---|---|---|---|

| 2-Benzyl Benzimidazole Opioids | 4-isopropoxy | Highly potent (approx. 500x morphine) | μ-opioid receptor | www.gov.uk |

| 2-Benzyl Benzimidazole Opioids | 4-ethoxy (Etonitazene) | Very significant activity | μ-opioid receptor | www.gov.uk |

| 2-Benzyl Benzimidazole Opioids | 4-halogen (Clonitazene) | Much reduced potency (similar to morphine) | μ-opioid receptor | www.gov.uk |

| N-Benzylpiperidine Influenza Inhibitors | 4-Fluoro or 4-Chloro | Increased potency | Influenza HA protein | ub.edu |

| N-Benzylpiperidine Influenza Inhibitors | 3,4-Difluoro | Inactive | Influenza HA protein | ub.edu |

Role of the Ethoxy Group in Ligand-Target Recognition and Pharmacophore Development

The 3-ethoxy group on the benzyl ring is a specific feature that fine-tunes the electronic and steric properties of the ligand, thereby influencing its recognition by the biological target. While SAR studies often explore a range of alkoxy groups, the ethoxy group provides a balance of lipophilicity and hydrogen bonding capability that can be advantageous for target binding.

In the context of 2-benzyl benzimidazole opioids, the nature of the alkoxy group at the para-position (4-position) of the benzyl ring is a strong determinant of potency. Replacement of the nitro group in early compounds with an ethoxy group led to the highly potent compound etonitazene. www.gov.uk Further studies showed that other small ether groups, such as methoxy and propoxy, also confer high activity. www.gov.uk This suggests that an ether oxygen at this position is a key pharmacophoric feature, likely acting as a hydrogen bond acceptor in the receptor binding site. The size of the alkyl portion of the alkoxy group modulates this interaction, with isopropoxy providing the highest potency in that particular series. www.gov.uk

The ethoxy group, as part of a larger scaffold, can influence how a molecule fits into a binding pocket and interacts with specific amino acid residues. Its presence can affect solubility, membrane permeability, and metabolic stability.

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of this compound derivatives, as the spatial arrangement of substituents can dramatically affect binding affinity and selectivity. The piperidine ring and any chiral centers on its substituents create stereoisomers that often exhibit significantly different pharmacological profiles.

The relative stereochemistry of substituents on the piperidine ring is crucial. For example, in a series of 3,4-disubstituted piperidines designed as monoamine transporter inhibitors, the cis and trans isomers, as well as their individual enantiomers, displayed distinct activity profiles. nih.gov The (-)-cis analogues showed a preference for the dopamine and norepinephrine transporters (DAT/NET), similar to the (+)-trans analogues. In contrast, the (-)-trans and (+)-cis isomers were selective for the serotonin transporter (SERT) or showed mixed SERT/NET selectivity. nih.gov This demonstrates that a subtle change in the 3D orientation of the substituents can switch the selectivity profile of the ligand.

The absolute configuration at chiral centers is equally important. In the synthesis of piperidine diamine derivatives as Factor Xa inhibitors, it was found that the (-)-(3R,4S)-1 enantiomer was the active one, showing approximately double the inhibitory and anticoagulant activity of its corresponding racemate. clockss.org Similarly, for certain TRPV1 antagonists, the S-isomer of a compound showed marked stereospecific activity, with an excellent antagonism Ki value of 0.3 nM, highlighting the importance of a specific enantiomer for high potency. nih.gov In another example involving febrifugine (B1672321) analogues with a substituted pyrrolidine ring (a bioisostere of piperidine), the stereochemistry at the C-3'' position was found to be crucial for antimalarial activity, with a tenfold decrease in efficacy observed for the diastereomer. nih.gov

These findings underscore the necessity of controlling stereochemistry during the design and synthesis of this compound derivatives to achieve the desired biological effect.

Table 3: Stereochemical Effects on Biological Activity

| Compound Series | Stereoisomer | Observed Effect | Target | Reference |

|---|---|---|---|---|

| 3,4-Disubstituted Piperidines | (-)-cis vs. (-)-trans | Switch in selectivity from DAT/NET to SERT | Monoamine Transporters | nih.gov |

| Piperidine Diamine Derivatives | (-)-(3R,4S) enantiomer | Showed ~2x the activity of the racemate | Factor Xa | clockss.org |

| TRPV1 Antagonists | S-isomer | Showed marked stereospecific activity (Ki = 0.3 nM) | TRPV1 | nih.gov |

| Febrifugine Analogs | Diastereomer at C-3'' | Tenfold decrease in efficacy | P. falciparum | nih.gov |

Preclinical in Vitro and in Vivo Research Frameworks for 2 3 Ethoxy Benzyl Piperidine

In Vitro Functional Assays for Target Engagement and Pathway Modulation

In the preclinical evaluation of "2-(3-Ethoxy-benzyl)-piperidine," in vitro functional assays are fundamental for elucidating its mechanism of action, identifying molecular targets, and understanding its influence on cellular signaling pathways. These assays provide critical data on how the compound interacts with specific biological molecules and modulates their activity.

Target Engagement and Binding Affinity:

A primary step in characterizing "this compound" involves determining its binding affinity to potential protein targets. Radioligand binding assays are a common technique used for this purpose. For instance, in studies of similar piperidine (B6355638) derivatives, competition binding experiments using specific radioligands like [3H]Spiperone are performed on cell membranes expressing cloned human receptors, such as the dopamine (B1211576) D2 receptor. mdpi.com The concentration-dependent displacement of the radioligand by the test compound allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. mdpi.com For example, a related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), demonstrated a Ki of 151 nM for the human dopamine D2 receptor. mdpi.com

Pathway Modulation:

Once target engagement is confirmed, functional assays are employed to assess how this interaction translates into a biological response. These assays measure the compound's effect on the signaling pathways associated with the target. For example, if the target is a G protein-coupled receptor (GPCR), functional assays might measure changes in downstream signaling molecules like cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP). nih.gov

Derivatives of piperidine have been shown to modulate several key signaling pathways implicated in cell growth, survival, and inflammation. These pathways include:

STAT-3 (Signal Transducer and Activator of Transcription 3): Involved in cell growth and survival.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Plays a role in inflammatory and immune responses.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): Important for cell survival and metabolism.

The modulation of these pathways can lead to various cellular effects, such as the inhibition of cell migration and arrest of the cell cycle.

Enzyme Interaction:

The interaction of "this compound" with enzymes is another crucial area of investigation. For instance, piperidine derivatives have been observed to interact with cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. The binding of the compound to these enzymes can lead to either inhibition or activation, thereby affecting metabolic pathways.

| Assay Type | Purpose | Example Endpoint |

| Radioligand Binding Assay | Determine binding affinity to a specific receptor. | Inhibitory constant (Ki) |

| cAMP Assay | Measure modulation of adenylyl cyclase activity downstream of GPCRs. | Changes in intracellular cAMP levels |

| Inositol Phosphate (IP) Assay | Assess modulation of phospholipase C activity downstream of GPCRs. | Changes in intracellular IP levels |

| Western Blotting | Detect changes in the phosphorylation state or expression level of key pathway proteins (e.g., STAT3, Akt). | Protein band intensity |

| Enzyme Inhibition Assay | Determine the effect on the activity of a specific enzyme (e.g., Cytochrome P450). | IC50 value |

Cell-Based Screening for Cellular Response and Viability

Cellular Response:

Cell-based assays are employed to understand how "this compound" affects various cellular processes. For example, piperidine derivatives have been shown to influence gene expression related to oxidative stress and apoptosis. They can also alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels.

In the context of cancer research, the anti-proliferative effects of piperidine derivatives are often investigated. researchgate.net These compounds have been shown to influence cell viability and induce cell cycle arrest at specific phases, such as the G2/M phase, in cancer cell lines. researchgate.net

Cell Viability Assays:

A variety of assays are available to measure cell viability and cytotoxicity. These assays rely on different cellular characteristics to distinguish between living and dead cells.

MTT Assay: This colorimetric assay is one of the most common methods for assessing cell viability. researchgate.netresearchgate.net It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. researchgate.netijrr.com The amount of formazan produced is proportional to the number of living cells. ijrr.com

Trypan Blue Assay: This dye exclusion method is used to count viable cells. ijrr.com The principle is that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue. ijrr.com

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the ability of living cells to incorporate and bind the supravital dye neutral red within their lysosomes. researchgate.net

WST (Water-Soluble Tetrazolium Salt) Assays: Similar to the MTT assay, WST assays measure metabolic activity through the reduction of a tetrazolium salt to a colored formazan product. researchgate.net A key advantage of WST assays is that the formazan product is water-soluble, simplifying the experimental procedure. researchgate.net

Resazurin (B115843) Assay: This fluorometric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. researchgate.net The fluorescence intensity is proportional to the number of viable cells.

| Assay | Principle | Measurement |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Absorbance of formazan product. ijrr.com |

| Trypan Blue Assay | Exclusion of dye by viable cells with intact membranes. | Microscopic counting of stained (dead) and unstained (viable) cells. ijrr.com |

| Neutral Red Uptake Assay | Incorporation and binding of neutral red dye in the lysosomes of viable cells. | Absorbance of the extracted dye. researchgate.net |

| WST Assay | Reduction of a water-soluble tetrazolium salt to a colored formazan product by viable cells. | Absorbance of the formazan product. researchgate.net |

| Resazurin Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Fluorescence intensity. researchgate.net |

These cell-based screening methods are instrumental in the early preclinical assessment of "this compound," providing essential data on its biological activity and potential for further development.

Development of Radiotracers for Molecular Imaging (e.g., PET)